The synthesis of amonafide-d6 typically involves several steps starting from 1,8-naphthalic anhydride. The initial step includes the formation of naphthalimide by reacting 1,8-naphthalic anhydride with an appropriate amine under controlled conditions. For example, the reaction may be carried out in an organic solvent such as dimethylformamide or ethanol, often using catalysts to facilitate the process .
A specific method for synthesizing amonafide involves dissolving mitonafide in an organic solvent and adding ammonium formate along with a catalyst. This method allows for the reduction of the nitro group present in the mitonafide structure to yield amonafide. The reaction conditions typically include refluxing the mixture and monitoring progress through thin-layer chromatography .
The structural representation can be depicted as follows:
Amonafide-d6 undergoes several chemical reactions relevant to its function as a drug. Key reactions include:
These reactions are critical for understanding how amonafide-d6 functions at a molecular level in biological systems .
The primary mechanism of action for amonafide-d6 involves its ability to intercalate into DNA strands. This intercalation results in:
Data from various studies indicate that compounds like amonafide exhibit cytotoxic effects on cancer cells by inducing apoptosis through these mechanisms .
Relevant analytical techniques such as infrared spectroscopy and mass spectrometry are commonly employed to characterize these properties further .
Amonafide-d6 primarily finds applications in cancer research and drug development. Its role as a DNA intercalator makes it a candidate for further studies aimed at understanding tumor biology and developing new therapeutic strategies against resistant cancer types. Additionally, its deuterated form may be utilized in pharmacokinetic studies to better understand drug metabolism and distribution within biological systems .
This compound exemplifies the ongoing efforts in medicinal chemistry to enhance existing drugs through structural modifications that improve efficacy and safety profiles.
Amonafide-d6 (C₁₆H₁₁D₆N₃O₂; CAS 1217039-92-3) is a deuterated analog of the anticancer drug amonafide, where six hydrogen atoms are replaced by deuterium isotopes at the dimethylamino group (–N(CD₃)₂). The isotopic labeling occurs exclusively at the two methyl groups attached to the terminal nitrogen of the ethylamino side chain (position: N-CH₂-CH₂-N(CD₃)₂), preserving the native structure's benz[de]isoquinoline-1,3-dione core and the primary amino group at the C5 position. This modification yields a molecular weight of 289.37 g/mol, 6.05 Da higher than non-deuterated amonafide (283.32 g/mol). The InChI Key (UPALIKSFLSVKIS-WFGJKAKNSA-N) and SMILES notation (CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N, with deuterium specified) confirm the deuterium placement. The planar, polyaromatic naphthalimide ring system remains unaltered, ensuring DNA-intercalating functionality is retained [1] [7].
The strategic deuteration minimally alters physicochemical behavior while creating distinct analytical signatures. Key differences include:
Table 1: Structural Properties of Amonafide vs. Amonafide-d6
Property | Amonafide | Amonafide-d6 |
---|---|---|
Molecular Formula | C₁₆H₁₇N₃O₂ | C₁₆H₁₁D₆N₃O₂ |
Molecular Weight (g/mol) | 283.33 | 289.37 |
CAS Number | 69408-81-7 | 1217039-92-3 |
Deuterium Position | –N(CH₃)₂ | –N(CD₃)₂ |
IUPAC Name | 5-Amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | 5-Amino-2-[2-(dimethylamino-d₆)ethyl]benzo[de]isoquinoline-1,3-dione |
Amonafide-d6 is a crystalline powder with solubility profiles similar to its non-deuterated analog:
Spectroscopic techniques provide definitive characterization of Amonafide-d6:
Table 2: Spectroscopic Signatures of Amonafide-d6
Technique | Key Features | Analytical Utility |
---|---|---|
¹H-NMR | Loss of –N(CH₃)₂ singlet (δ 2.36 ppm); triplet at δ 2.69 ppm (–CH₂–) | Confirms deuterium incorporation sites |
¹³C-NMR | Quintet at ~45–50 ppm for –N(CD₃)₂ carbon | Verifies isotopic purity |
ESI-MS | [M+H]⁺ m/z 289.37; fragments: m/z 275.25 ([M – N(CD₃)₂ + H]⁺), m/z 261.18 (naphthalimide core) | Distinguishes from metabolites in bioanalysis |
FT-IR | C=O stretches: 1705 cm⁻¹ (imide), 1660 cm⁻¹ (quinone); absence of alkyl C–H stretches (2800–3000 cm⁻¹) | Validates core functionality and deuteration |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: